2-[(4-Acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid
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Overview
Description
2-[(4-Acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid typically involves multi-step organic reactions. One common approach is the bromination of a suitable benzoic acid derivative, followed by the introduction of the acetamidophenyl group through a carbamoylation reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and carbamoylation processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve high yields and purity. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the acetamidophenyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce de-brominated derivatives or amines.
Scientific Research Applications
2-[(4-Acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-[(4-Acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and acetamidophenyl group play a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Acetamidophenyl)carbamoyl]cyclohexanecarboxylic acid
- 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid
Uniqueness
2-[(4-Acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid is unique due to the presence of multiple bromine atoms, which significantly influence its reactivity and binding properties. This distinguishes it from similar compounds that may lack the same level of bromination or have different functional groups.
Properties
IUPAC Name |
2-[(4-acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br4N2O4/c1-6(23)21-7-2-4-8(5-3-7)22-15(24)9-10(16(25)26)12(18)14(20)13(19)11(9)17/h2-5H,1H3,(H,21,23)(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACYDISZENCJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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